molecular formula C10H12F3N B13562551 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline

Cat. No.: B13562551
M. Wt: 203.20 g/mol
InChI Key: JAVQXJIARCRNMX-UHFFFAOYSA-N
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Description

3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline: is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluoromethyl group attached to a methylpropan-2-yl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the reaction of aniline with trifluoroacetic acid and a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and advanced catalytic systems. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making them more effective and longer-lasting.

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

  • 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl)methanamine
  • 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)propanedioic acid
  • 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine

Comparison: Compared to these similar compounds, 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)aniline stands out due to its unique combination of the trifluoromethyl group and the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the aniline moiety provides a versatile platform for further functionalization.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

3-(1,1,1-trifluoro-2-methylpropan-2-yl)aniline

InChI

InChI=1S/C10H12F3N/c1-9(2,10(11,12)13)7-4-3-5-8(14)6-7/h3-6H,14H2,1-2H3

InChI Key

JAVQXJIARCRNMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)C(F)(F)F

Origin of Product

United States

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